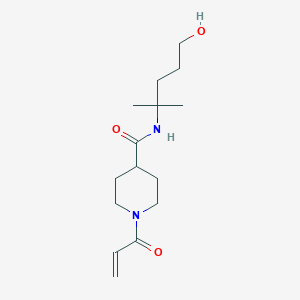![molecular formula C18H17N3O4 B2995649 3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-55-2](/img/structure/B2995649.png)
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a compound derived from chitin . It’s used in the Diels–Alder (DA) reaction of biomass-derived furans, an emerging technology for the preparation of new molecular entities and “drop-in” commodity chemicals .
Synthesis Analysis
The synthesis of this compound involves a Diels–Alder/aromatization cascade reaction with chitin-based furans . The process involves the conversion of chitin-based 3-acetamido-furfural (3A5F) into an array of di- and tri-substituted anilides . The addition of acetic anhydride expands the dienophile scope and improves yields .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The 3-acetamido group plays a crucial role in promoting the kinetics of the DA reaction .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily the Diels–Alder reactions . The 3-acetamido group promotes a remarkable increase in the kinetics of the DA reaction, allowing for the preparation of 7-oxanorbornenes (7-ONBs) at 50 °C .科学的研究の応用
Antiprion Agents
Benzamide derivatives, including those with complex structural features such as pyrrolidinyl or piperidinyl groups, have been synthesized and evaluated for their potential as antiprion agents. These compounds exhibit binding affinity for human PrP(C) and inhibit its conversion into PrP(Sc), the pathogenic form of the prion protein associated with prion diseases. Such derivatives are considered attractive lead compounds for developing therapeutic agents against prion diseases (Fiorino et al., 2012).
Antimicrobial Activities
Benzamide derivatives have also been synthesized with the intention of evaluating their antimicrobial properties. For example, thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have been explored for their potential as antimicrobial agents. Some of these synthesized compounds exhibited promising activities, highlighting the relevance of benzamide derivatives in the search for new antimicrobial agents (Gouda et al., 2010).
Heterocyclic Synthesis
Benzamide derivatives have been utilized in the synthesis of a wide range of heterocyclic compounds, including nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives. These synthetic pathways are significant for developing novel compounds with potential applications in medicinal chemistry and drug discovery (Hussein et al., 2009).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety, synthesized from benzamide derivatives, have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of benzamide derivatives in the development of new insecticidal agents (Fadda et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
3-acetamido-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-15-4-2-3-14(11-15)17(23)19-7-9-21-8-5-13-6-10-25-16(13)18(21)24/h2-6,8,10-11H,7,9H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLOOECATZTTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)

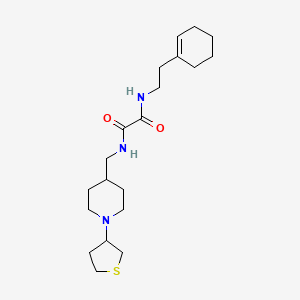
![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)
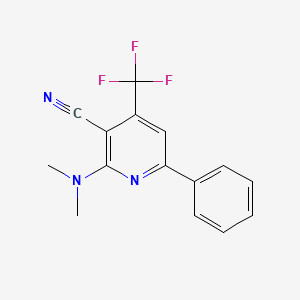
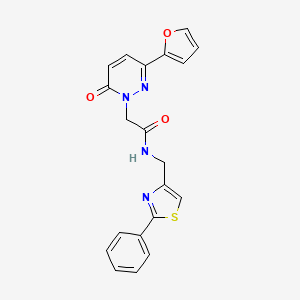

![3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2995580.png)
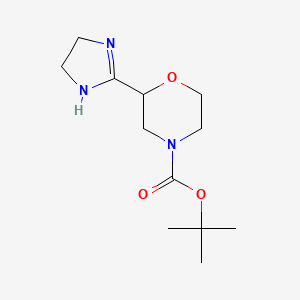
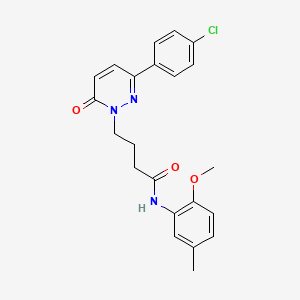
![3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2995587.png)
